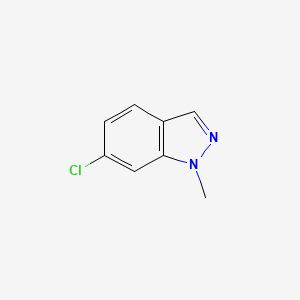

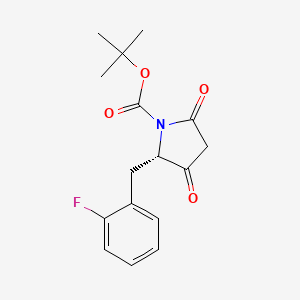

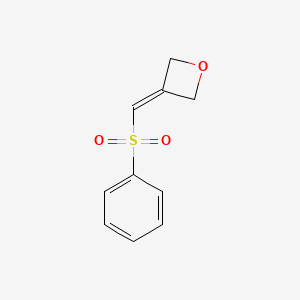

![molecular formula C7H3Cl2FN2O B567523 4,6-二氯-7-氟-1H-吡咯并[3,4-c]吡啶-3(2H)-酮 CAS No. 1312693-69-8](/img/structure/B567523.png)

4,6-二氯-7-氟-1H-吡咯并[3,4-c]吡啶-3(2H)-酮

描述

“4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions, often requiring multiple steps and specific conditions . Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core, with chlorine atoms at the 4 and 6 positions, and a fluorine atom at the 7 position . The presence of these halogens could significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present . The halogens present in the molecule could potentially be replaced via nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of halogens could make the compound relatively dense and possibly increase its boiling and melting points .科学研究应用

科学研究中的杂环化合物

杂环化合物,包括吡咯并吡啶衍生物,由于其广泛的应用,从染料合成、药物化学到环境和材料科学,在科学研究中发挥着重要作用。

二酮吡咯并吡咯在染料合成和光学应用中

二酮吡咯并吡咯具有广泛的应用价值,包括高质量颜料、场效应晶体管、大块异质结太阳能电池、染料敏化太阳能电池和荧光成像,代表了一类与 4,6-二氯-7-氟-1H-吡咯并[3,4-c]吡啶-3(2H)-酮具有功能相似性的化合物。它们简单的合成、稳定性和接近于 1 的荧光量子产率,使得它们对光学材料和成像技术中的未来应用具有吸引力 (Grzybowski & Gryko, 2015)。

吡唑并[3,4-b]吡啶在激酶抑制中的应用

吡唑并[3,4-b]吡啶衍生物以其通过多种结合方式与激酶相互作用的多功能性而著称,突出了吡咯并吡啶化合物的药学相关性。这些衍生物被广泛用于激酶抑制剂的设计中,表明像 4,6-二氯-7-氟-1H-吡咯并[3,4-c]吡啶-3(2H)-酮这样的化合物有可能作为药物发现中的支架 (Wenglowsky, 2013)。

氟烷基醚化合物的环境监测和分析

对氟烷基醚化合物的研究,包括它们的的环境存在、归宿和影响,与了解氟代杂环化合物的环境影响的兴趣是相辅相成的。这项研究强调了监测和分析新型氟烷基醚物质的必要性,因为它们具有潜在的环境和健康风险 (Munoz et al., 2019)。

吡咯烷衍生物在药物化学中的应用

吡咯烷是一种五元氮杂杂环,它举例说明了氮杂杂环在开发治疗人类疾病的化合物中的效用。对含有吡咯烷环的生物活性分子的综述展示了 4,6-二氯-7-氟-1H-吡咯并[3,4-c]吡啶-3(2H)-酮的结构类似物在药物化学和药物设计中发挥作用的潜力 (Li Petri et al., 2021)。

安全和危害

未来方向

属性

IUPAC Name |

4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMWQSCKMZHECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

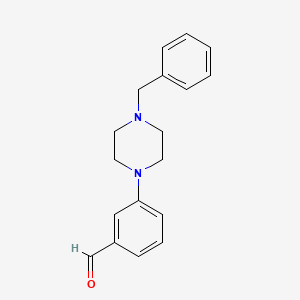

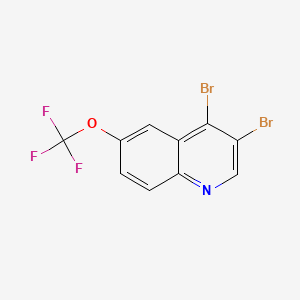

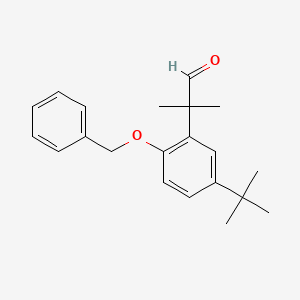

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)